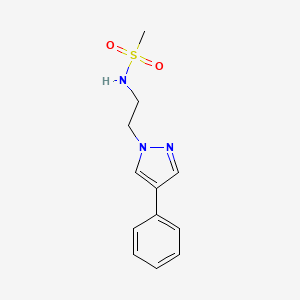![molecular formula C10H14ClN5 B2922895 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride CAS No. 2413896-34-9](/img/structure/B2922895.png)
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular weight of 253.7 g/mol . It is primarily used in research and development, particularly in the field of pharmaceuticals . This compound is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific studies.
作用機序
Target of Action
It’s known that tetrazoles, such as the one present in this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound might interact with targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to mimic the function of carboxylic acids . They can form hydrogen bonds with their targets, similar to carboxylic acids, but are more resistant to metabolic degradation . This could potentially enhance the stability and duration of the compound’s interaction with its targets.
Biochemical Pathways
Given that tetrazoles are often used as carboxylic acid isosteres , it’s plausible that this compound could influence pathways where carboxylic acids play a key role. These could include various metabolic pathways, as carboxylic acids are integral to many biological processes.
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability , which could potentially enhance the bioavailability of EN300-26620116.
準備方法
The synthesis of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reaction: The tetrazole ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.
Formation of Methanamine:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring or the phenyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
Ropivacaine Hydrochloride: This compound also contains a 2,6-dimethylphenyl group and is used as a local anesthetic.
Bupivacaine Hydrochloride: Another local anesthetic with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other compounds .
特性
IUPAC Name |
[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXZDUGQVDFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2922821.png)

![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
![N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)
![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2922827.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2922829.png)



![2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2922834.png)
